molecular formula C20H20ClN3O3 B1682226 Tepoxalin CAS No. 103475-41-8

Tepoxalin

Cat. No. B1682226
M. Wt: 385.8 g/mol
InChI Key: XYKWNRUXCOIMFZ-UHFFFAOYSA-N
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Description

Tepoxalin, sold under the brand name Zubrin among others, is a non-steroidal anti-inflammatory drug (NSAIDs) generally used in veterinary medicine to reduce swelling in animals with osteoarthritis . In rare circumstances, tepoxalin can also be used in human pharmacology to relieve pain caused by musculoskeletal conditions .


Synthesis Analysis

Tepoxalin has been synthesized by several methods . A new method about the use of novel synthesis reagents and the first using ionic liquid as reactive solvent to synthesize tepoxalin were presented .


Molecular Structure Analysis

Tepoxalin is a hydroxamic acid obtained by formal condensation of the carboxy group of 3- [5- (4-chlorophenyl)-1- (4-methoxyphenyl)pyrazol-3-yl]propanoic acid with the amino group of N-methylhydroxylamine . The hydroxamic acid of tepoxalin is responsible for the PO inhibition since a carboxylic acid derivative of tepoxalin retains full CO but not PO inhibition .


Chemical Reactions Analysis

Tepoxalin is a potent inhibitor of both the cyclooxygenase and lipoxygenase pathways of the arachidonic acid cascade . It inhibits both the CO (IC 50 = 0.1 μM) and the PO (IC 50 = 4 μM) activities .


Physical And Chemical Properties Analysis

Tepoxalin has a molecular formula of C20H20ClN3O3 and a molecular weight of 385.8 g/mol .

Scientific Research Applications

Pharmacokinetics in Animals

  • Tepoxalin shows rapid and extensive conversion to its metabolite RWJ-20142 in horses. It demonstrates strong ex vivo inhibitory activity against cyclooxygenase-1 (COX-1) but lacks significant anti-inflammatory activity in horses. This raises concerns about its long-term use in equine practice (Giorgi et al., 2011).

  • In horses, tepoxalin predominantly induces cyclooxygenase inhibition due to its metabolites. The characterization of these metabolites in plasma is essential to understand its pharmacology in horses (Giorgi et al., 2011).

  • Tepoxalin is rapidly metabolized in rabbits to its active metabolite, RWJ 20142. Its pharmacokinetics in rabbits show significant peak plasma concentrations, indicating its potential effectiveness as an anti-inflammatory agent in this species (Pollock et al., 2008).

Therapeutic Applications in Animals

  • Tepoxalin can reduce in vitro collagen loss from canine cartilage explants at certain concentrations, suggesting its potential utility in canine osteoarthritis models (Macrory et al., 2009).

  • In a canine osteosarcoma xenograft model, tepoxalin showed a growth delay effect, suggesting its potential as a therapy in canine tumor management (Sottnik et al., 2011).

  • Tepoxalin, when administered to dogs, did not affect renal function or hepatic enzymes in dogs exposed to hypotension with isoflurane. This indicates its safety profile in specific surgical settings (Lopes et al., 2014).

  • A study evaluating the clinical use of tepoxalin in cats suggested its tolerability in clinical settings at specific doses, expanding its potential application beyond dogs (Charlton et al., 2013).

Pharmacological Studies

  • Tepoxalin has been shown to inhibit both the cyclooxygenase and lipoxygenase pathways, demonstrating its potential as a potent anti-inflammatory and pain control agent. Its novel synthetic method using ionic liquids highlights the advancements in its pharmaceutical formulation (Guo et al., 2010).

  • The study on tepoxalin's effect on renal function and hepatic enzymes in healthy dogs receiving an ACE inhibitor showed no alteration in renal function, supporting its safety in combination therapies (Fusellier et al., 2005).

  • Research on tepoxalin's pharmacokinetics in broiler chickens revealed its potential as an anti-inflammatory and cytokine-inhibiting drug, widening its application scope to avian species (De Boever et al., 2009).

Future Directions

Tepoxalin increases chemotherapy efficacy in drug-resistant breast cancer cells overexpressing the multidrug transporter gene ABCB1 . Further study is warranted to ascertain the clinical potential of tepoxalin, an FDA-approved therapeutic for use in domesticated mammals, to restore chemosensitivity and improve drug response in patients with ABCB1-overexpressing drug-resistant breast cancers .

properties

IUPAC Name

3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKWNRUXCOIMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057610
Record name Tepoxalin
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Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tepoxalin

CAS RN

103475-41-8
Record name Tepoxalin
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Record name Tepoxalin
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Record name 103475-41-8
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Record name TEPOXALIN
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Synthesis routes and methods

Procedure details

An oven dried 300 mL 3-necked round bottomed flask was equipped with a magnetic stirring bar, argon inlet, and drying tube. The flask was charged with 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-propanoic acid (10 gm, 28.03 mmol) followed by ethanol (100 mL). The resulting solution was cooled using an ice-water bath, the stirring solution was treated with concentrated H2SO4 (0.07 mL, 2.52 meq.). The flask was then removed from the ice-water bath, the argon inlet and drying tube were removed, and the flask was equipped with a condenser and thermocouple. The reaction mixture was heated to reflux and monitored by TLC (using a 1:2:6 MeOH:EtOAc:hexane solvent system). After stirring at reflux for 5 hours, the reaction flask was fitted with a short path distillation apparatus and ethanol was distilled off (70 mL). The resulting residue was cooled to 10° C. and treated dropwise with NaOEt (21 wt %, 37.7 mL, 101.04 mmol). The resulting mixture was then treated with N-methylhydroxylamine hydrochloride (3.51 gm; 42.05 mmol). The reaction flask was then re-equipped with a drying tube and argon inlet, and the reaction was stirred at ambient temperature. b) The reaction was allowed to stir for 18 hours at ambient temperature. TLC analysis (using 50% EtOAc in hexane and 10% methanol in CH2Cl2) showed completion of the reaction. The reaction flask was placed in an ice-water bath, and the reaction mixture was treated dropwise with a cooled (ice-water bath) mixture of glacial acetic acid (3.3 mL; 57.4 mmol) and 33 mL of distilled water. After completion of the addition of the aqueous acetic acid solution, the pH of the mixture was adjusted to between 6.4 to 6.8 with 1N NaOH (litmus). The mixture was then treated with additional distilled water (5 mL) where upon solid began to precipitate out. The reaction flask was then equipped with a short path distillation apparatus, and approximately 27 mL of solvent was removed (80 mm of Hg vacuum at 30-35° C.). The pH of the resulting mixture was re-adjusted to between 6.4 to 6.8, and the mixture was allowed to stir with cooling from an ice-water bath for 30 minutes. The solid was collected by filtration, and the solid product was washed with ice-cold distilled water. The air-dried product was then placed in a vacuum oven and dried for 18 hours at 60° C. under vacuum to give 9.51 gm of tepoxalin (87.9% yield, HPLC wt % purity of 98.6%).
Quantity
10 g
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100 mL
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0.07 mL
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37.7 mL
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3.51 g
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[Compound]
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ice water
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33 mL
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3.3 mL
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Yield
87.9%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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